![molecular formula C16H15BrClN3O2 B2607628 4-{[1-(5-Bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine CAS No. 2034572-76-2](/img/structure/B2607628.png)

4-{[1-(5-Bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

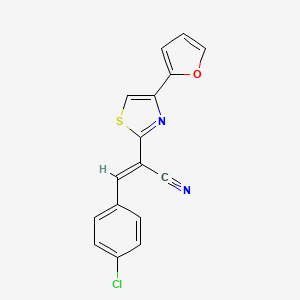

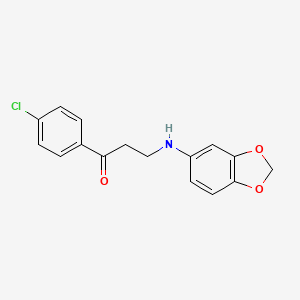

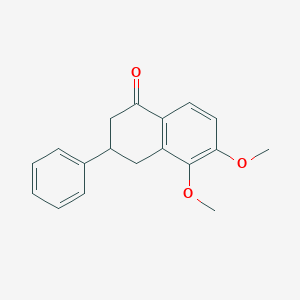

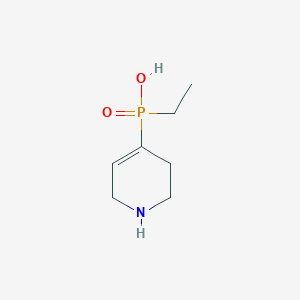

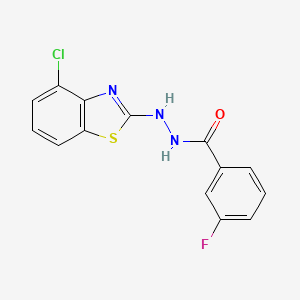

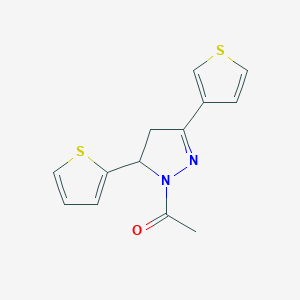

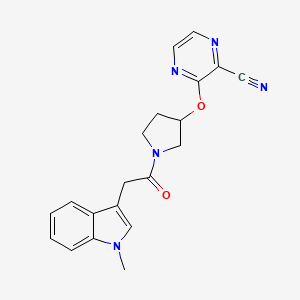

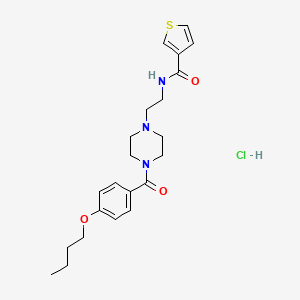

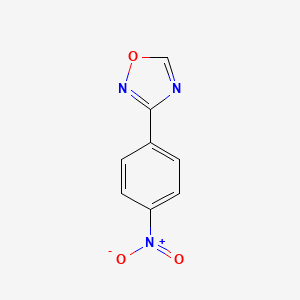

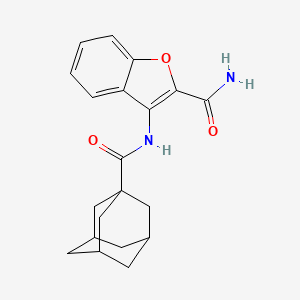

The compound “4-{[1-(5-Bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The molecule also contains bromine and chlorine atoms, which are often used in medicinal chemistry for their unique reactivity .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine and pyrrolidine rings, the introduction of the bromine and chlorine atoms, and the coupling of these components together. Without specific literature or patents, it’s hard to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. The presence of the pyrimidine and pyrrolidine rings, as well as the bromine and chlorine atoms, suggests that this molecule could have interesting chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrimidine and pyrrolidine rings, as well as the bromine and chlorine atoms. These functional groups are all known to participate in various types of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and chlorine atoms could affect its polarity and solubility .Aplicaciones Científicas De Investigación

Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives:

- Research by Bakavoli, Nikpour, and Rahimizadeh (2006) described the synthesis of 4-amino-5-bromo-2-substituted-aminopyrimidines, leading to the formation of new thiazolo[4,5-d]pyrimidine derivatives. These compounds have potential applications in medicinal chemistry and drug design (Bakavoli, Nikpour, & Rahimizadeh, 2006).

Antiviral Activity of Pyrimidine Derivatives:

- A study by Hocková et al. (2003) investigated 2,4-diamino-6-hydroxypyrimidines substituted at position 5. These compounds showed significant inhibition of retrovirus replication in cell culture, highlighting their potential in antiviral therapy (Hocková et al., 2003).

Development of Novel Pyridine-Based Derivatives:

- Ahmad et al. (2017) described the synthesis of novel pyridine derivatives using a palladium-catalyzed Suzuki cross-coupling reaction. This research has implications for the development of new materials for various technological applications (Ahmad et al., 2017).

Antitumor Activity of Pyrrolo[2,3-d]pyrimidine Derivatives:

- A study by Wang et al. (2010) explored the synthesis of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines with potential applications in cancer treatment. These compounds showed potent in vitro and in vivo antitumor activity (Wang et al., 2010).

Synthesis of Pyrrolopyridine Analogs:

- Research by Toja et al. (1986) on the synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids revealed potential applications in antibacterial therapy (Toja et al., 1986).

Molecularly Imprinted Polypyrrole Nanonecklaces:

- A study by Guan et al. (2011) discussed the synthesis of molecularly imprinted polypyrrole nanonecklaces, which have potential applications in the detection of non-electrochemically active herbicides (Guan et al., 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

(5-bromo-2-chlorophenyl)-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrClN3O2/c1-10-19-6-4-15(20-10)23-12-5-7-21(9-12)16(22)13-8-11(17)2-3-14(13)18/h2-4,6,8,12H,5,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASNFXQFYQDHBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=C(C=CC(=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2607545.png)

![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2607551.png)

![5-(2-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2607554.png)

![2-cyano-N-{6-[(difluoromethyl)sulfanyl]-1,3-benzothiazol-2-yl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide](/img/structure/B2607565.png)